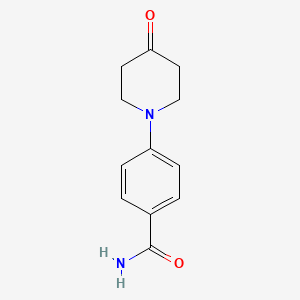

4-(4-Oxopiperidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

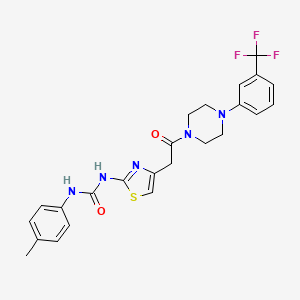

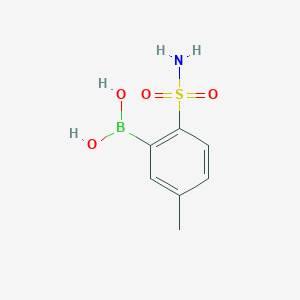

“4-(4-Oxopiperidin-1-yl)benzamide” is a chemical compound with the molecular formula C12H14N2O2 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for “4-(4-Oxopiperidin-1-yl)benzamide” is 1S/C12H14N2O2/c13-12(16)9-1-3-10(4-2-9)14-7-5-11(15)6-8-14/h1-4H,5-8H2,(H2,13,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“4-(4-Oxopiperidin-1-yl)benzamide” is a white to yellow solid . It has a molecular weight of 218.26 .Scientific Research Applications

Drug Design and Development

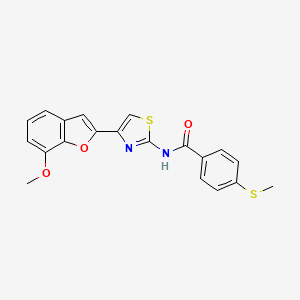

4-(4-Oxopiperidin-1-yl)benzamide: is a valuable compound in the field of medicinal chemistry. Its piperidine core is a common motif in many pharmaceuticals due to its bioactive properties . The compound can serve as a precursor or an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders and pain management.

Biological Activity Studies

This compound’s structure allows for the exploration of biological activity, especially in the development of central nervous system (CNS) agents. Researchers can modify the piperidine ring or the benzamide moiety to create derivatives with potential psychoactive or neuroprotective effects .

Chemical Synthesis

In synthetic organic chemistry, 4-(4-Oxopiperidin-1-yl)benzamide can be used to develop new synthetic routes or improve existing ones for piperidine derivatives. These derivatives are crucial for creating compounds with enhanced pharmacological activities .

Material Science

The compound’s structural features may be utilized in material science, particularly in the creation of novel organic materials with specific electronic or photonic properties. Its molecular framework can be incorporated into larger molecular systems for advanced material applications .

Analytical Chemistry

As a standard or reference compound, 4-(4-Oxopiperidin-1-yl)benzamide can aid in the calibration of analytical instruments. It can also be used in method development for the detection and quantification of similar compounds .

Pharmacological Research

The piperidine moiety is known for its presence in various pharmacologically active compounds. Research into 4-(4-Oxopiperidin-1-yl)benzamide can lead to the discovery of new pharmacological agents with potential therapeutic applications in treating diseases .

Mechanism of Action

While the exact mechanism of action for “4-(4-Oxopiperidin-1-yl)benzamide” is not specified in the search results, it’s known that piperidine derivatives can have various effects. For instance, they can induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

properties

IUPAC Name |

4-(4-oxopiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-12(16)9-1-3-10(4-2-9)14-7-5-11(15)6-8-14/h1-4H,5-8H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHJTBMHMNUPCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)

![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2958120.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2958124.png)

![4-[2-(2-Hydroxy-2-methylcyclohexyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2958130.png)

![2-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2958133.png)

![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2958134.png)

![N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2958138.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2958142.png)